3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
Description
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a pyrazole-derived compound featuring a naphthalene substituent at position 1 and an amine group at position 5 of the pyrazole ring. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications. The naphthalene group contributes to hydrophobic interactions, while the pyrazole core offers a versatile scaffold for further functionalization. Synthesis typically involves coupling naphthalen-1-yl hydrazine derivatives with appropriate precursors under controlled conditions, as seen in analogous pyrazole syntheses .
Properties
CAS No. |
850869-67-9 |
|---|---|
Molecular Formula |
C13H12ClN3 |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H |
InChI Key |
PQSGMQLQAIHSES-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine derivatives under controlled conditionsThe final product is then converted to its hydrochloride salt form for increased stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
Table 1: Summary of Synthetic Methods
| Method | Description |
|---|---|
| Cyclization Reaction | Involves naphthalene and hydrazine under acidic conditions. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to enhance reaction efficiency. |
| Continuous Flow Synthesis | Employs flow reactors for large-scale production. |
Biological Applications
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride has been investigated for its potential biological activities, including:
Antimicrobial Activity
Several studies have highlighted the compound's effectiveness against various microbial strains. For instance, it has demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Research indicates that this compound may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases. A notable study reported its effectiveness in reducing paw edema in animal models.
Anticancer Potential
The compound has shown cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7), with an IC50 value around 15.7 µM. This positions it as a promising candidate for further development as an anticancer agent.
Table 2: Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains. |
| Anti-inflammatory | Reduces inflammation in animal models. |
| Anticancer | Induces apoptosis in cancer cell lines (IC50 = 15.7 µM). |
Industrial Applications
In addition to its biological significance, this compound is utilized in industrial applications:
Material Science
It serves as a building block for synthesizing novel materials with specific properties, including polymers and organic electronics.
Chemical Processes
The compound is explored for its utility in developing new chemical processes that require specific reactivity patterns due to its unique structural features.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research involving carrageenan-induced paw edema in rats showed that the compound effectively reduced swelling, indicating its potential therapeutic application in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazole derivatives vary widely in substituent topology, which critically influences their physicochemical and biological properties. Key structural analogs include:
Table 1: Structural Comparison of Pyrazole Derivatives
Physicochemical Properties
- Solubility: The hydrochloride salt of 3-(naphthalen-1-yl)-1H-pyrazol-5-amine exhibits superior aqueous solubility compared to non-salt forms (e.g., free base analogs in ). Positional isomers like 3-(naphthalen-2-yl)-1H-pyrazol-5-amine hydrochloride may display differential solubility due to altered crystal packing .
- Purity : Purity levels for pyrazole derivatives often exceed 95% (e.g., 97.53% for compound 11 in ), though this depends on synthetic routes. Microwave-assisted methods () yield higher purity compared to conventional methods .
Table 2: Physicochemical Data
*Estimated based on analogous compounds in –11.
Biological Activity
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a pyrazole core substituted with a naphthyl group, which is believed to enhance its biological properties. The synthesis typically involves reactions that allow for the formation of the pyrazole ring, often utilizing hydrazine derivatives and naphthalene-based precursors. For example, one study reported the successful synthesis via microwave irradiation techniques, yielding high purity and efficiency .
Anticancer Activity
Research has demonstrated that 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride exhibits notable anticancer properties . In vitro studies have shown that derivatives of pyrazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related pyrazole derivative showed an IC50 value of 13 µM against human colorectal adenocarcinoma (DLD-1) cells, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine | Hela | 15 | |
| 5-(2-methoxyphenyl)-1H-pyrazol-3-yl | DLD-1 | 13 | |
| Various Pyrazole Derivatives | MCF-7 | 0.08 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . In vitro tests revealed that certain pyrazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL, showcasing their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, studies have indicated that pyrazole derivatives may exhibit anti-inflammatory properties . These compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process, thus reducing inflammation-related symptoms. The mechanism often involves the modulation of arachidonic acid metabolism, which is critical in inflammatory responses .
The biological activity of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is largely attributed to its interactions at the molecular level:
- Thrombin Inhibition : Research has shown that similar pyrazole compounds can act as thrombin inhibitors through a serine-trapping mechanism, which involves covalent bonding with the enzyme's active site, leading to prolonged inhibition .
Case Studies
A series of case studies have highlighted the effectiveness of this compound in various therapeutic areas:
- Cancer Treatment : A study involving Hela cells demonstrated that treatment with pyrazole derivatives resulted in significant cell death compared to untreated controls.
- Infection Control : Clinical evaluations indicated that patients treated with pyrazole-based antibiotics showed improved outcomes against resistant bacterial strains.
Q & A
Q. How can partial disorder in X-ray structures of hydrochloride salts be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
